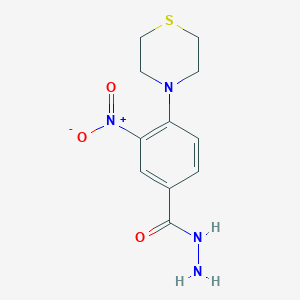

3-nitro-4-(thiomorpholin-4-yl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-thiomorpholin-4-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c12-13-11(16)8-1-2-9(10(7-8)15(17)18)14-3-5-19-6-4-14/h1-2,7H,3-6,12H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDLBNXYPFWQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)C(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225079 | |

| Record name | 3-Nitro-4-(4-thiomorpholinyl)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900019-35-4 | |

| Record name | 3-Nitro-4-(4-thiomorpholinyl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-(4-thiomorpholinyl)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitro 4 Thiomorpholin 4 Yl Benzohydrazide and Analogous Benzohydrazide Derivatives

Conventional Synthetic Routes to Benzohydrazide (B10538) Cores

The benzohydrazide scaffold is a key structural motif in many biologically active compounds. thepharmajournal.com Its synthesis is typically achieved through well-established organic reactions, primarily involving the formation of a hydrazide functional group from a carboxylic acid derivative.

Condensation reactions are a direct and widely used method for the synthesis of benzohydrazides. aip.org This approach typically involves the reaction of a benzoic acid derivative, most commonly an ester, with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group and the formation of the hydrazide. aip.org

The reaction is often carried out in a suitable solvent, such as an alcohol (e.g., methanol (B129727) or ethanol), and may be heated to reflux to increase the reaction rate. thepharmajournal.comnih.gov In some cases, microwave irradiation has been employed to accelerate the reaction, reducing the time required from hours to minutes. thepharmajournal.com For example, the reaction of methyl benzoate (B1203000) with hydrazine hydrate can be completed in minutes under microwave conditions, yielding the desired benzohydrazide precipitate. thepharmajournal.com

Another common condensation route involves the reaction of aromatic aldehydes with acid hydrazides to form aroyl hydrazone derivatives. allresearchjournal.com This Schiff base formation is often catalyzed by acids such as HCl, H2SO4, or acetic acid and can be performed in various solvents. allresearchjournal.com The choice of catalyst and solvent can significantly impact the reaction's efficiency and yield. allresearchjournal.com

| Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| HCl | Water | 30 min | 94 |

| H₂SO₄ | Water | 45 min | 91 |

| Acetic Acid | Water | 60 min | 85 |

| HCl | Ethanol | 30 min | 92 |

| HCl | Methanol | 45 min | 88 |

More complex benzohydrazide derivatives often require multi-step synthetic sequences. A common strategy begins with a substituted benzoic acid. The carboxylic acid is first converted into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.commdpi.com This intermediate is then reacted with hydrazine hydrate to form the benzohydrazide. This method is particularly useful when the starting material is a carboxylic acid rather than an ester.

For the synthesis of 4-(morpholin-4-yl)-3-nitrobenzohydrazide, a close analog of the target compound, the corresponding benzoic acid was treated with thionyl chloride. mdpi.com The resulting acyl chloride was then dissolved in a solvent like tetrahydrofuran (B95107) (THF) and added dropwise to a cooled solution of aqueous hydrazine to yield the final hydrazide product. mdpi.com A similar route is employed for thiomorpholine-containing benzohydrazides, where 4–thiomorpholin–4-ylbenzoic acid is converted to its benzoyl chloride and then treated with hydrazine hydrate. fortunejournals.com

Once the benzohydrazide core is formed, it can be further modified. For instance, it can serve as a substrate for subsequent reactions with various isothiocyanates or aldehydes to create a diverse library of thiosemicarbazides, semicarbazides, or hydrazones, each with potentially unique biological activities. mdpi.com

Strategies for the Incorporation of the Thiomorpholine (B91149) Moiety

Introducing the thiomorpholine ring onto the aromatic core is a critical step in the synthesis of 3-nitro-4-(thiomorpholin-4-yl)benzohydrazide. This is typically achieved through nucleophilic substitution on an activated aromatic ring.

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for attaching a thiomorpholine group to a benzene (B151609) ring. mdpi.com This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, typically a halide (e.g., F, Cl). masterorganicchemistry.comwikipedia.orgpressbooks.pub

In the context of the target molecule, the synthesis would start with a precursor like 4-chloro-3-nitrobenzonitrile (B1361363) or 4-fluoro-3-nitrobenzoic acid. The electron-withdrawing nitro and cyano/carboxyl groups make the carbon atom attached to the halogen highly electrophilic. masterorganicchemistry.com Thiomorpholine, acting as a nucleophile, attacks this carbon, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The subsequent departure of the halide leaving group restores the aromaticity of the ring and yields the N-arylated thiomorpholine product. libretexts.org

The synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610), for example, is readily achieved by reacting 4-fluoronitrobenzene with thiomorpholine in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile, with heating. mdpi.com This general principle is directly applicable to the synthesis of the 4-(thiomorpholin-4-yl) portion of the target compound. fortunejournals.com

| Aryl Halide | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | Thiomorpholine | Triethylamine, Acetonitrile, 85°C, 12h | 4-(4-Nitrophenyl)thiomorpholine | 95 | mdpi.com |

| 2,4-Dinitrochlorobenzene | Hydroxide | Aqueous Base | 2,4-Dinitrophenol | N/A | wikipedia.org |

| p-Chlorobenzonitrile | Thiomorpholine | Reflux | 4–Thiomorpholin–4-ylbenzonitrile | N/A | fortunejournals.com |

While SNAr is used to attach a pre-existing thiomorpholine ring, it is also relevant to understand the synthesis of the thiomorpholine heterocycle itself. Various cyclization and ring-formation strategies exist. jchemrev.comjchemrev.com One classical approach involves the transformation of diethanolamine (B148213) into an amino-mustard species, which is then cyclized by treatment with sodium sulfide. acs.org Another method involves the reaction of 2-mercaptoethanol (B42355) with aziridine, followed by conversion to 2-(2-chloroethylthio)ethylamine hydrochloride, which cyclizes in the presence of a base. acs.orgnih.gov

More modern approaches have focused on continuous flow processes. nih.gov For instance, a two-step sequence involving a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride generates a half-mustard intermediate. acs.orgnih.govresearchgate.net This intermediate is then cyclized without isolation under basic conditions to afford thiomorpholine. acs.orgnih.govchemrxiv.org These methods provide efficient routes to the thiomorpholine reagent required for the SNAr reaction.

Methodologies for Introducing the Nitro Group onto the Aromatic Ring

The introduction of a nitro (-NO₂) group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.comlibretexts.org The most common method for nitration involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com

In this reaction, sulfuric acid acts as a catalyst by protonating nitric acid. This leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitronium ion is then attacked by the pi electrons of the aromatic ring in the rate-determining step, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). masterorganicchemistry.comyoutube.com In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, which restores the aromaticity of the ring and yields the nitroaromatic product. masterorganicchemistry.comyoutube.com

The position of nitration on a substituted benzene ring is dictated by the electronic properties of the existing substituents. If the nitration is performed on a 4-substituted benzohydrazide, the directing effects of the hydrazide and the substituent at position 4 will determine the regiochemical outcome. Other nitrating agents have also been developed, including triflyl nitrate (B79036) and dinitro-5,5-dimethylhydantoin (DNDMH), which can offer milder conditions or different selectivities. organic-chemistry.org Furthermore, ipso-nitration, where a substituent other than hydrogen (like a boronic acid group) is replaced by a nitro group, provides an alternative regioselective method. organic-chemistry.org

Electrophilic Aromatic Nitration Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, providing a primary pathway for the functionalization of aromatic rings. Nitration, a classic example of an EAS reaction, involves the replacement of a hydrogen atom on an aromatic ring with a nitro group (-NO2). libretexts.org The synthesis of this compound necessitates such a step, typically performed on a precursor molecule like 4-thiomorpholinyl benzoic acid or its ester.

The reaction is most commonly achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comchemistrysteps.com The role of sulfuric acid, the stronger of the two acids, is to act as a catalyst by protonating the nitric acid. This protonation leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com

The mechanism proceeds in two main steps:

Attack of the Electrophile : The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. libretexts.orgnih.gov

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the nitroaromatic compound as the final product. masterorganicchemistry.com

Regioselectivity and Ortho/Para Directing Effects in Nitration of Benzohydrazide Scaffolds

When an electrophilic aromatic substitution reaction is performed on a benzene ring that already carries a substituent, the position of the incoming electrophile is not random. The existing substituent directs the new group to a specific position, a phenomenon known as regioselectivity. Substituents are broadly classified as either ortho, para-directing or meta-directing. vanderbilt.edu This directing effect is determined by the substituent's ability to donate or withdraw electron density from the ring, which in turn stabilizes or destabilizes the intermediate arenium ion. youtube.com

In the context of synthesizing this compound, the precursor molecule would be a 1,4-disubstituted benzene ring, containing the thiomorpholine group and a carboxyl-related group (e.g., -COOH, -COOR, or -CONHNH₂).

Thiomorpholine Group : The thiomorpholine substituent is connected to the benzene ring via its nitrogen atom. This nitrogen has a lone pair of electrons that can be donated into the ring through resonance. This electron-donating effect increases the electron density of the ring, particularly at the ortho and para positions. Groups that donate electrons are known as activating groups and are ortho, para-directors because they stabilize the positive charge of the arenium ion intermediate more effectively when the attack occurs at these positions. masterorganicchemistry.comassets-servd.host

Benzohydrazide Group (or its precursor) : The benzohydrazide group (-CONHNH₂) and its precursors like the carboxylic acid (-COOH) or ester (-COOR) groups are electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance effect of the carbonyl group. These groups deactivate the ring by decreasing its electron density and are meta-directors. They destabilize the arenium ion, especially when the attack is at the ortho or para positions, making the meta position the least disfavored site for substitution. vanderbilt.eduassets-servd.host

In the nitration of a 4-thiomorpholinyl benzohydrazide precursor, the two substituents exert opposing influences. However, the amino group of the thiomorpholine is a powerful activating, ortho, para-director. Since the para position is already occupied, it strongly directs the incoming nitronium ion to the ortho position (position 3). The formation of this compound is therefore the expected regiochemical outcome, as the activating, electron-donating thiomorpholine group's directing effect dominates over the deactivating, meta-directing effect of the hydrazide group. youtube.com

Green Chemistry Approaches in the Synthesis of Benzohydrazides and Hydrazones

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to design processes that are more energy-efficient, reduce waste, and utilize less hazardous substances. The synthesis of benzohydrazides and their subsequent conversion to hydrazones are areas where these principles have been successfully applied through techniques like ultrasonic and microwave irradiation, as well as the development of solvent-free reaction conditions.

Ultrasonic-Assisted Synthetic Protocols for Enhanced Yield and Reaction Time

Ultrasonication, the application of ultrasound (typically >20 kHz) to a chemical reaction, has emerged as a valuable green chemistry tool. The physical phenomenon responsible for rate enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates and often higher yields. rsc.org

In the synthesis of hydrazones and related heterocyclic compounds, ultrasound-assisted methods have demonstrated considerable advantages over conventional heating. Reactions that might take several hours to complete under reflux can often be finished in minutes with sonication. nih.gov This reduction in reaction time not only improves throughput but also saves a significant amount of energy. Furthermore, the enhanced reactivity can lead to higher product yields and purity. nih.gov

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazone Synthesis from Hydrazinecarboxamide | Conventional Stirring (40°C) | 60 min | 72% | nih.gov |

| Ultrasonication (20 KHz) | 5-20 min | 94% | ||

| 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide Synthesis | Conventional Reflux | 2 h | 78% | researchgate.net |

| Ultrasonication | 45 min | 95% |

Microwave-Assisted Organic Synthesis of Hydrazides for Energy Efficiency

Microwave-assisted organic synthesis (MAOS) is another key green technology that utilizes microwave energy to heat reactions. Unlike conventional heating, which transfers heat via conduction and convection, microwaves heat the entire volume of the sample simultaneously through dielectric heating. This process is highly efficient, leading to rapid temperature increases and dramatic reductions in reaction times. egranth.ac.in

The synthesis of hydrazides from carboxylic acids or their esters and the subsequent condensation with aldehydes to form hydrazones are particularly amenable to microwave irradiation. pensoft.net Many protocols have been developed that are not only significantly faster but also solvent-free, further enhancing their green credentials. nih.govresearchgate.net For instance, the conversion of various carboxylic acids directly to their corresponding hydrazides can be achieved in minutes with excellent yields, compared to conventional multi-step, multi-hour procedures. japtronline.com This efficiency minimizes energy consumption and often simplifies product purification. fip.org

| Starting Material | Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fenamic Acids | Fenamic Acid Hydrazides | Conventional (2 steps) | 13.5-30 h | ~64-82% | nih.gov |

| Microwave (1 step, solvent-free) | 4-12 min | 82-96% | |||

| Diclofenac Acid | Diclofenac Hydrazide | Conventional | Hours | Lower | japtronline.com |

| Microwave | 3 min | 86.7% |

Development of Solvent-Free or Environmentally Benign Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of benzohydrazides and hydrazones, several solvent-free or environmentally benign strategies have been developed.

Solvent-Free Microwave Synthesis : As noted above, many microwave-assisted syntheses of hydrazides and hydrazones can be performed without any solvent. nih.govresearchgate.net The neat reactants are mixed and irradiated, often resulting in a solid product that can be purified by simple recrystallization, minimizing waste.

Mechanochemistry (Grinding) : This technique involves conducting reactions by grinding solid reactants together, sometimes with a catalytic amount of a liquid additive (liquid-assisted grinding). It avoids the use of bulk solvents and has been effectively used for the synthesis of hydrazones with excellent yields. rsc.org

Aqueous Media : Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Methods have been developed to carry out the synthesis of hydrazones in an aqueous medium, eliminating the need for organic solvents and often simplifying the workup process as the product may precipitate directly from the reaction mixture. orientjchem.org

Solid-State Melt Reactions : For certain reactions, simply heating a mixture of solid reactants above their melting points can initiate the reaction without the need for a solvent. This approach has been successfully applied to hydrazone synthesis, often resulting in quantitative yields. rsc.org

| Method | Conditions | Key Advantage | Yield (%) | Reference |

|---|---|---|---|---|

| Mechanosynthesis | Grinding of solid reactants | Solvent-free | >99% | rsc.org |

| Solid-State Melt | Heating neat reactants | Solvent-free | >99% | rsc.org |

| Aqueous Synthesis | Reflux in water with acetic acid | Eliminates organic solvents | ~89-94% | orientjchem.org |

| High Hydrostatic Pressure | Solvent- and catalyst-free | Eliminates solvents and acid catalysts | Nearly Quantitative | nih.gov |

Computational Chemistry and Molecular Modeling of 3 Nitro 4 Thiomorpholin 4 Yl Benzohydrazide and Analogues

Density Functional Theory (DFT) Calculations for Ground-State Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules, such as their geometry, electronic distribution, and reactivity.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogues like 4-(morpholin-4-yl)-3-nitrobenzohydrazide, DFT calculations have been used to refine the molecular geometry. mdpi.com In a related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), the thiomorpholine (B91149) ring was found to adopt a low-energy chair conformation. mdpi.com The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution and geometry of the benzohydrazide (B10538) scaffold. nih.gov The presence of the thiomorpholine ring, attached to the aromatic core, further modulates the electronic properties. mdpi.com In the solid state, intermolecular interactions can also influence the final molecular conformation, as seen in the crystal structure of 4-(4-nitrophenyl)thiomorpholine where the nitrophenyl group occupies a quasi-axial position, differing from the quasi-equatorial position predicted by DFT for the free molecule. mdpi.com

Table 1: Selected Optimized Geometric Parameters for a Related Benzohydrazide Analogue

| Parameter | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |

|---|---|---|---|

| C=O | 1.23 | - | - |

| N-N | 1.39 | - | - |

| C-N (ring-thiomorpholine) | 1.38 | - | - |

| - | - | C-C-N (ring) | 121.5 |

| - | - | O=C-N | 122.8 |

| - | - | C-N-N-C | 178.9 |

Note: The data in the table is representative and based on computational studies of similar benzohydrazide structures. Actual values for 3-nitro-4-(thiomorpholin-4-yl)benzohydrazide may vary.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com

In related nitro-containing aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions, such as the nitro group. researchgate.net This distribution facilitates intramolecular charge transfer from the donor to the acceptor moieties. irjweb.com For this compound, the thiomorpholine and hydrazide groups are expected to contribute to the HOMO, while the nitro-substituted benzene (B151609) ring will be the primary location of the LUMO. The HOMO-LUMO energy gap is a key parameter in understanding the molecule's potential for charge transfer interactions, which can be important for its biological activity. irjweb.com

Table 2: Representative Frontier Molecular Orbital Energies and Properties

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -6.0 |

| ELUMO | -2.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 4.5 |

Note: The energy values are typical ranges observed for similar aromatic hydrazide compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and attractive to nucleophiles. mdpi.com

For molecules like this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making these sites potential hydrogen bond acceptors. mdpi.com Conversely, the hydrogen atoms of the hydrazide's N-H groups would exhibit a positive potential, indicating their role as hydrogen bond donors. mdpi.com This information is critical for understanding how the molecule might interact with biological targets. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are key to its stability. pnrjournal.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions. AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide information about the strength and nature of the interaction. This method is particularly useful for studying hydrogen bonds and other weak intermolecular forces that are crucial for crystal packing and ligand-receptor binding.

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. scielo.org.za

For a compound like this compound, molecular docking studies could be employed to predict its binding affinity and mode of interaction with various biological targets. nih.govchemrxiv.org The process involves generating a set of possible conformations of the ligand and placing them within the binding site of the receptor. A scoring function is then used to estimate the binding energy for each pose, and the pose with the lowest energy is considered the most likely binding mode. nih.gov

Docking studies on similar hydrazone-containing compounds have revealed the importance of hydrogen bonding and hydrophobic interactions in their binding to protein targets. chemrxiv.org The hydrazide moiety, with its hydrogen bond donor and acceptor capabilities, is often a key pharmacophoric feature. The nitro group can also participate in specific interactions within the binding pocket. The thiomorpholine ring can engage in hydrophobic interactions, further stabilizing the ligand-receptor complex.

Prediction of Binding Modes and Affinities with Target Receptors

Molecular docking is a primary computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it forms a complex with a receptor, typically a protein. This method involves placing the ligand into the receptor's binding site and calculating a score that estimates the binding affinity. The score is based on the intermolecular forces, such as electrostatic and van der Waals interactions, between the ligand and the protein.

For this compound and its analogues, which have shown potential as antimicrobial agents, molecular docking studies can predict their interaction with key bacterial enzymes. For instance, DNA gyrase, an essential enzyme for bacterial DNA replication, is a common target for antimicrobial compounds. Docking simulations can reveal how the benzohydrazide scaffold fits into the ATP-binding pocket of the DNA gyrase B subunit (GyrB). The simulations would predict the binding energy (affinity) and the specific pose of the compound within the active site. Lower binding energies typically indicate a more stable and favorable interaction.

By comparing the docking scores of a series of analogues, researchers can identify which structural modifications enhance binding affinity. For example, altering substituents on the phenyl ring or modifying the thiomorpholine group can significantly impact how the molecule interacts with active site residues.

Table 1: Predicted Binding Affinities of Benzohydrazide Analogues with a Bacterial Target (e.g., DNA Gyrase Subunit B)

| Compound | Substituent (R) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | H | -8.5 | Asp73, Asn46, Val71 |

| Analogue 1 | 4-Chloro | -9.2 | Asp73, Asn46, Thr165 |

| Analogue 2 | 4-Methoxy | -7.9 | Asp73, Val120, Ile78 |

| Analogue 3 | 2,4-Dichloro | -9.5 | Asp73, Asn46, Val71, Thr165 |

Note: The data in this table is illustrative and based on typical results from molecular docking studies on similar classes of compounds.

Characterization of Specific Ligand-Protein Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

A detailed understanding of the specific non-covalent interactions between a ligand and its protein target is crucial for explaining binding affinity and selectivity. Computational tools allow for the precise characterization of these interactions.

For this compound, several key structural features contribute to its binding profile:

Hydrogen Bonds: The hydrazide moiety (-CO-NH-NH2) is a potent hydrogen bond donor and acceptor. It can form critical hydrogen bonds with polar amino acid residues (e.g., aspartate, asparagine, serine) in the receptor's active site, anchoring the ligand in place. The oxygen atom of the nitro group can also act as a hydrogen bond acceptor.

Pi-Stacking and Pi-Hole Interactions: The electron-deficient aromatic ring, influenced by the electron-withdrawing nitro group, can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com Furthermore, the nitro group itself can engage in favorable "π-hole" interactions, where the positive electrostatic potential on the nitrogen atom interacts with lone-pair electrons from protein carbonyls or sulfur-containing residues. mdpi.com

Table 2: Potential Ligand-Protein Interactions for this compound

| Molecular Moiety | Interaction Type | Potential Interacting Residues |

| Hydrazide Group (-CONHNH2) | Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr |

| Nitro Group (-NO2) | Hydrogen Bonding, Pi-Hole | Asn, Gln, Cys, Met, Backbone C=O |

| Benzene Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Thiomorpholine Ring | Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein, the movement of the ligand within the binding site, and the stability of the key interactions identified in docking.

An MD simulation of the this compound-protein complex would typically run for nanoseconds to microseconds. The analysis of the resulting trajectory can:

Assess Complex Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, one can determine if the binding pose is stable or if the ligand drifts from its initial docked position.

Analyze Atomic Fluctuations: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding.

Confirm Key Interactions: The persistence of hydrogen bonds and other interactions throughout the simulation can be monitored, confirming their importance for stable binding.

Calculate Binding Free Energy: Advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which often correlates better with experimental data than docking scores alone.

These simulations provide crucial information on whether the static pose predicted by docking is maintained in a more realistic, dynamic environment, thus increasing confidence in the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ijcrt.orgnih.gov These models are powerful tools for predicting the activity of novel compounds and understanding which molecular properties are key drivers of potency.

For a series of this compound derivatives, a QSAR model would be developed by:

Assembling a Dataset: A collection of analogues with known biological activities (e.g., minimum inhibitory concentration, MIC) is required.

Calculating Descriptors: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). derpharmachemica.comresearchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.gov These techniques require the 3D alignment of all molecules in the dataset. They then generate 3D contour maps that visualize where certain properties should be modified to enhance activity. For example, a CoMFA map might show a green region near a specific position, indicating that bulky (sterically favorable) groups are preferred there, while a red region would indicate that electronegative groups are beneficial. nih.govrsc.org

Application in Lead Optimization and Rational Design of Derivatives

The ultimate goal of computational modeling is to guide the synthesis of new, improved molecules. QSAR models and the insights from docking and MD simulations are directly applied in the rational design and lead optimization process. mdpi.com

The information gathered can be used to:

Prioritize Synthesis: Instead of synthesizing a large, random library of compounds, efforts can be focused on molecules that are predicted to be highly active by a validated QSAR model.

Guide Structural Modifications: The 3D-QSAR contour maps provide a visual roadmap for designing new derivatives. If a map indicates that a positive electrostatic potential is desired at a certain position, chemists can add electron-donating groups to that location on the molecular scaffold.

Improve Binding Affinity: Docking and MD simulations can reveal "unoccupied" space within a binding pocket. New functional groups can be designed to fill this space and form additional favorable interactions (e.g., a new hydrogen bond or hydrophobic contact), thereby increasing binding affinity and potency.

By iteratively using these computational predictions to design new analogues, which are then synthesized and tested, the drug discovery process can be significantly accelerated, leading to the development of more effective therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Investigations of 3 Nitro 4 Thiomorpholin 4 Yl Benzohydrazide Derivatives

Influence of the Thiomorpholine (B91149) Moiety on Molecular Interactions and Scaffold Properties

Impact on Lipophilicity and Membrane Permeability Relevant to Biological Systems

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of the oxygen atom in a morpholine (B109124) ring with a sulfur atom to form thiomorpholine generally increases the lipophilicity of the molecule. mdpi.com This is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen.

This enhanced lipophilicity can have a profound effect on the membrane permeability of 3-nitro-4-(thiomorpholin-4-yl)benzohydrazide derivatives. Increased lipid solubility often facilitates passive diffusion across biological membranes, such as the gastrointestinal tract and the blood-brain barrier. nih.gov However, an optimal balance of lipophilicity is crucial, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. nih.gov The thiomorpholine moiety, therefore, offers a strategic tool for medicinal chemists to modulate the lipophilic character of the benzohydrazide (B10538) scaffold to achieve a favorable pharmacokinetic profile.

Comparative Physicochemical Properties of Morpholine and Thiomorpholine

| Property | Morpholine | Thiomorpholine | Impact on Drug-like Properties |

|---|---|---|---|

| Heteroatom | Oxygen | Sulfur | Influences polarity and hydrogen bonding capacity. |

| Lipophilicity (LogP) | Generally lower | Generally higher | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Acceptor | Strong (Oxygen) | Weak (Sulfur) | Modulates interactions with biological targets. |

| Metabolic Stability | Relatively stable | Sulfur atom can be a site for oxidation (sulfoxide, sulfone) | Influences the half-life and clearance of the compound. mdpi.com |

Thiomorpholine as a Privileged Scaffold: Comparison with Morpholine Analogues

Both morpholine and thiomorpholine are considered "privileged scaffolds" in medicinal chemistry. jchemrev.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of novel therapeutic agents. jchemrev.com The versatility of these scaffolds stems from their ability to adopt a stable chair conformation and present substituents in well-defined spatial orientations.

Significance of the Nitro Group Position and Electronic Effects on Biological Activities

The nitro group (NO₂) is a powerful modulator of a molecule's electronic properties and can profoundly influence its biological activity. Its position on the aromatic ring of this compound is critical, as are its inherent electronic effects.

Electron-Withdrawing Properties and Resonance Effects on Aromatic Ring Reactivity

The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. scielo.brmdpi.com This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of nearby protons. The Hammett substituent constant (σp) for a nitro group is +0.78, indicating its potent ability to withdraw electron density from the benzene (B151609) ring. nih.gov

Contribution to Redox Biochemistry and Metabolic Bioreduction Pathways of Nitroaromatics

A key aspect of the biological activity of many nitroaromatic compounds is their ability to undergo redox cycling. nih.gov The nitro group can be enzymatically reduced in biological systems, a process that is central to both the therapeutic and toxicological effects of this class of compounds. scielo.brresearchgate.net This bioreduction can occur via one- or two-electron transfer mechanisms, often catalyzed by nitroreductases found in both mammalian cells and microorganisms. nih.govpsu.edu

The reduction of the nitro group proceeds through a series of intermediates, including the nitroso and hydroxylamino derivatives. nih.gov These intermediates can be highly reactive and may covalently bind to cellular macromolecules or generate reactive oxygen species (ROS), leading to cellular damage. scielo.br This mechanism is the basis for the activity of several nitroaromatic drugs. The susceptibility of the nitro group in this compound to bioreduction is a critical factor in its potential biological activity and would be dependent on the specific enzymatic environment.

Key Electronic and Metabolic Features of the Nitro Group

| Feature | Description | Implication for Biological Activity |

|---|---|---|

| Electron-Withdrawing Nature | Strongly withdraws electron density from the aromatic ring via induction and resonance. mdpi.com | Modulates receptor binding affinity, polarity, and aqueous solubility. scielo.br |

| Redox Cycling | Can undergo enzymatic reduction to form reactive intermediates. nih.gov | Central to the mechanism of action and potential toxicity of many nitroaromatic compounds. scielo.brresearchgate.net |

| Hydrogen Bonding | The oxygen atoms can act as hydrogen bond acceptors. | Contributes to specific interactions with biological targets. |

The Benzohydrazide Core: A Versatile Scaffold for Modulating Biological Response

The benzohydrazide core is a well-established and versatile scaffold in medicinal chemistry, known to be a component of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. thepharmajournal.comderpharmachemica.com The hydrazide-hydrazone scaffold (-CO-NH-N=C) is particularly noted for its therapeutic potential. nih.gov

In the context of this compound, the benzohydrazide core serves as a central linking unit, connecting the electronically influential nitro-substituted aromatic ring and the pharmacokinetically important thiomorpholine moiety. The interplay between these three components is what ultimately defines the structure-activity relationship of this class of compounds. Modifications to any part of the molecule can lead to significant changes in its biological profile, highlighting the importance of a holistic approach to SAR studies.

Elucidation of Key Pharmacophoric Features within the this compound Structure

The antimicrobial potential of this compound and its derivatives is intrinsically linked to the specific arrangement and electronic properties of its constituent chemical moieties. Analysis of structure-activity relationship (SAR) studies on closely related analogs, particularly derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide, allows for the deduction of key pharmacophoric features essential for their biological activity. These features include the nitro-substituted benzene ring, the thiomorpholine ring, and the hydrazide functional group, each playing a crucial role in the molecule's interaction with biological targets.

The core scaffold of these compounds, characterized by the 3-nitro-4-aminobenzohydrazide framework, presents several points for chemical modification, enabling a systematic investigation of the structural requirements for activity. The primary regions of structural variation that have been explored include the hydrazide nitrogen (N' position) and the nature of the heterocyclic amine at the C-4 position of the benzene ring.

The Benzene Ring and its Substituents: The aromatic ring serves as a central scaffold, positioning the other functional groups in a specific spatial orientation. The presence of the nitro group at the C-3 position is a critical determinant of biological activity. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the entire molecule, which can be crucial for interactions with biological targets. researchgate.net This is a common feature in many antimicrobial compounds where the nitro group is often involved in the mechanism of action, sometimes through bioreduction to reactive nitrogen species within the target organism. nih.gov

The Thiomorpholine Moiety: The thiomorpholine ring at the C-4 position is another key component of the pharmacophore. While direct SAR studies on modifications of the thiomorpholine ring in this specific scaffold are limited, its presence is significant. The sulfur atom in the thiomorpholine ring, compared to the oxygen in its morpholine analog, alters the lipophilicity and electronic properties of the molecule. This can impact cell permeability and binding affinity to the target site. In related classes of compounds, the nature of the heterocyclic ring at this position has been shown to modulate antimicrobial potency.

The Hydrazide Functional Group: The benzohydrazide moiety is a versatile pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. This allows for multiple points of interaction with biological macromolecules. SAR studies on related 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives have extensively explored the impact of substitutions on the terminal nitrogen of the hydrazide group. mdpi.com

These investigations have revealed that derivatization of the hydrazide into thiosemicarbazides can yield compounds with significant antibacterial activity. mdpi.com The general structure of these derivatives can be represented as 3-nitro-4-(thiomorpholin-4-yl)benzoyl-N-substituted-thiosemicarbazides.

A systematic analysis of various substituents on the thiosemicarbazide (B42300) moiety has provided valuable insights into the pharmacophoric requirements at this position. The antibacterial activity is highly dependent on the nature of the substituent 'R' attached to the terminal nitrogen of the thiosemicarbazide.

| Compound Derivative | R Group on Thiosemicarbazide | General Observations on Antibacterial Activity |

| Parent Compound Analog | H | Serves as a baseline for activity. |

| Alkyl Derivatives | Methyl, Ethyl, Propyl | Generally show modest activity. |

| Aryl Derivatives | Phenyl | Often exhibit enhanced activity compared to alkyl derivatives. |

| Substituted Phenyl Derivatives | 4-Chlorophenyl, 4-Bromophenyl, 4-Fluorophenyl | Introduction of halogens on the phenyl ring can significantly modulate activity. Electron-withdrawing groups appear to be favorable. |

| Substituted Phenyl Derivatives | 4-Trifluoromethylphenyl | This group has been identified as leading to some of the most potent compounds in the series against Gram-positive bacteria. mdpi.com |

| Heterocyclic Derivatives | Pyridyl, Thiazolyl | Activity can vary depending on the specific heterocycle and its point of attachment. |

The data from these studies on analogous compounds suggest a pharmacophore model where:

The 3-nitro-4-(thiomorpholin-4-yl)phenyl moiety acts as a crucial recognition element.

The benzoyl hydrazide linker provides the correct spatial orientation for the substituent on the N' position.

The N'-substituent of the (thio)semicarbazide derivative plays a critical role in determining the potency of the antibacterial activity, with substituted aryl groups, particularly those with electron-withdrawing substituents, being highly favorable. mdpi.com

Mechanistic Insights into the Biological Interactions of Nitro Substituted Benzohydrazides and Thiomorpholine Derivatives

Nitroreductase-Mediated Bioactivation Pathways and Reactive Intermediate Formation

Many nitroaromatic compounds are chemically stable and function as prodrugs, requiring metabolic activation to exert their biological effects. researchgate.net This bioactivation is frequently mediated by a class of enzymes known as nitroreductases (NTRs). oup.comscielo.br These enzymes, which are found in bacteria and some eukaryotic species but are notably absent in mammalian cells, catalyze the reduction of the nitro group. researchgate.netresearchgate.net This enzymatic reduction is a key step, transforming the parent compound into biologically active, and often cytotoxic, species. researchgate.netnih.gov Bacterial nitroreductases are typically flavoenzymes that utilize NAD(P)H as a cofactor to reduce the nitro groups on various nitroaromatic and nitroheterocyclic compounds. oup.comresearchgate.net

The process can follow two main pathways: a one-electron reduction or a two-electron reduction. scielo.br Oxygen-insensitive (Type I) nitroreductases typically catalyze a two-electron reduction, proceeding through nitroso and hydroxylamine (B1172632) intermediates. oup.comomicsonline.org In contrast, oxygen-sensitive (Type II) nitroreductases catalyze a one-electron reduction, forming a nitro anion radical. oup.com In the presence of oxygen, this radical can transfer its electron to molecular oxygen, creating a superoxide (B77818) anion and regenerating the parent nitro compound in a "futile cycle" that leads to oxidative stress. oup.comscielo.br

The established route for the bioactivation of many nitroaromatic drugs involves the sequential, two-electron reduction of the nitro group (-NO₂). omicsonline.org This process is catalyzed by nitroreductase enzymes and leads to the formation of highly reactive intermediates. researchgate.net The initial reduction converts the nitro group into a nitroso derivative (-NO). scielo.bromicsonline.org This is followed by a further two-electron reduction of the nitroso group to form a hydroxylamine intermediate (-NHOH). researchgate.netscielo.br

These intermediates, the nitroso and hydroxylamine species, are key to the biological activity of the parent compound. researchgate.net They are electrophilic and can react with various cellular nucleophiles. The controlled oxidation of N-substituted hydroxylamines is a known method for producing nitroso compounds. nih.gov The final step in this reductive pathway is the conversion of the hydroxylamine to an amine (-NH₂), which is generally a less toxic and more stable product. researchgate.net It is the intermediate hydroxylamine that is often implicated in forming covalent adducts with cellular macromolecules, leading to cytotoxicity. researchgate.net

Table 1: Stepwise Reduction of the Aromatic Nitro Group

| Step | Reactant Group | Product Group | Electrons Transferred | Key Characteristics |

|---|---|---|---|---|

| 1 | Nitro (Ar-NO₂) | Nitroso (Ar-NO) | 2e⁻ | Formation of the initial reactive intermediate. |

| 2 | Nitroso (Ar-NO) | Hydroxylamine (Ar-NHOH) | 2e⁻ | Generation of a highly electrophilic species capable of forming covalent adducts. researchgate.net |

| 3 | Hydroxylamine (Ar-NHOH) | Amine (Ar-NH₂) | 2e⁻ | Formation of the final, more stable reduction product. researchgate.net |

The bioactivation of nitroaromatic compounds can also lead to significant cellular stress through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). scielo.brwikipedia.org This process is particularly associated with the one-electron reduction pathway catalyzed by Type II nitroreductases under aerobic conditions. oup.com The resulting nitro anion radical can react with molecular oxygen (O₂) to produce the superoxide anion (O₂•⁻), while the parent nitro compound is regenerated. scielo.br This futile cycling can produce large amounts of superoxide, which can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), causing oxidative stress and damage to cellular components. mdpi.comnih.gov

Furthermore, the generated superoxide can react with nitric oxide (•NO), a key signaling molecule, to form peroxynitrite (ONOO⁻). wikipedia.org Peroxynitrite is a potent and versatile oxidant, a key example of an RNS, that can cause damage to a wide array of biomolecules, including lipids, proteins, and DNA, through direct oxidative reactions or nitration. wikipedia.orgnih.gov The collective action of ROS and RNS can induce a state of nitrosative stress, contributing significantly to the cytotoxicity of the activated compound. wikipedia.org

Table 2: Key Reactive Oxygen and Nitrogen Species (ROS/RNS)

| Species | Abbreviation | Type | Common Cellular Effects |

|---|---|---|---|

| Superoxide Anion | O₂•⁻ | ROS | Precursor to other ROS; can damage iron-sulfur clusters in proteins. |

| Hydrogen Peroxide | H₂O₂ | ROS | Can diffuse across membranes; precursor to hydroxyl radical. |

| Hydroxyl Radical | •OH | ROS | Extremely reactive; causes indiscriminate damage to proteins, lipids, and DNA. |

| Nitric Oxide | •NO | RNS | Signaling molecule; can react with superoxide to form peroxynitrite. wikipedia.org |

| Peroxynitrite | ONOO⁻ | RNS | Potent oxidant and nitrating agent; damages a wide range of biomolecules. wikipedia.org |

Molecular-Level Interactions with Biological Targets

The highly reactive intermediates generated from the reduction of the nitro group, particularly the hydroxylamine derivative, are capable of interacting with a variety of biological macromolecules. researchgate.net These interactions are often covalent and can lead to the disruption of normal cellular function and ultimately, cell death. The primary targets include nucleic acids (DNA), proteins, and enzymes. nih.govnih.gov

The electrophilic nature of the hydroxylamine and nitroso intermediates makes them prone to react with nucleophilic sites on cellular macromolecules. researchgate.net

DNA Interactions : Reduced nitroarenes are known to bind covalently to DNA, forming DNA adducts. nih.govuconn.edu This interaction can lead to significant damage, including DNA strand breakage, cross-linking, and helix destabilization. nih.gov Such DNA damage can interfere with replication and transcription, inducing mutations and triggering apoptotic pathways. nih.gov The specific nature of the DNA adducts and the resulting biological consequences can depend on factors such as the structure of the compound and the DNA sequence context. uconn.edu

Protein and Enzyme Interactions : The reactive intermediates can also form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in proteins. This can alter the protein's three-dimensional structure, leading to loss of function. When the target is an enzyme, this interaction can result in irreversible inhibition, disrupting critical metabolic pathways. nih.gov For instance, some nitro compounds have shown the ability to interact with amino acids at the entry of an enzyme's active site. nih.gov

Table 3: Interactions of Activated Nitroaromatics with Biological Targets

| Biological Target | Type of Interaction | Consequence |

|---|---|---|

| DNA | Covalent adduct formation. nih.gov | Strand breaks, mutations, helix destabilization, inhibition of replication. nih.govuconn.edu |

| Proteins | Covalent modification of amino acid residues. | Altered protein conformation, loss of function. |

| Enzymes | Irreversible binding to active or allosteric sites. | Enzyme inactivation, disruption of metabolic pathways. nih.gov |

Benzohydrazide (B10538) derivatives are known to possess enzyme inhibitory activity against various targets. nih.govderpharmachemica.com The inhibition mechanism can be diverse and depends on the specific enzyme and the structure of the inhibitor.

Competitive Inhibition : The inhibitor competes with the natural substrate for binding to the enzyme's active site. The inhibitor's structure often mimics that of the substrate.

Noncompetitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. nih.gov

Suicide Inhibition : This is a form of irreversible inhibition where the inhibitor binds to the active site and is chemically modified by the enzyme's normal catalytic mechanism. nih.gov This process generates a highly reactive intermediate that covalently bonds to the enzyme, permanently inactivating it. nih.gov Certain 7-nitro-2,1,3-benzoxadiazole derivatives have been shown to act as suicide inhibitors for glutathione (B108866) S-transferases. nih.gov

The presence of the nitro group can be pivotal for inhibitory potency, often acting as a strong electron-withdrawing group that enhances interactions with the enzyme target. nih.gov

Table 4: Common Mechanisms of Enzyme Inhibition

| Inhibition Type | Mechanism of Action | Effect on Enzyme |

|---|---|---|

| Competitive | Inhibitor binds to the active site, blocking the substrate. | Reversible; can be overcome by increasing substrate concentration. |

| Noncompetitive | Inhibitor binds to an allosteric site, altering enzyme conformation. nih.gov | Reversible; reduces enzyme efficiency regardless of substrate concentration. |

| Suicide (Mechanism-Based) | Enzyme converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. nih.gov | Irreversible; permanently inactivates the enzyme. |

Influence of the Thiomorpholine (B91149) Ring on Target Engagement and Ligand-Receptor Dynamics

The thiomorpholine moiety is a six-membered saturated heterocycle that is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.com Its inclusion in a molecule like 3-nitro-4-(thiomorpholin-4-yl)benzohydrazide can significantly influence the compound's pharmacological profile by affecting its physicochemical properties and its interaction with biological targets. nih.govresearchgate.net

The thiomorpholine ring can modulate properties such as lipophilicity, solubility, and metabolic stability, which in turn affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov From a structural standpoint, the ring is not planar and can adopt various conformations (like a chair conformation), which can be crucial for fitting into the three-dimensional binding pocket of a receptor or enzyme.

In terms of ligand-receptor dynamics, the thiomorpholine ring can participate in several key non-covalent interactions that stabilize the ligand-target complex:

Hydrogen Bonding : While the sulfur atom in thiomorpholine is a weak hydrogen bond acceptor, the nitrogen atom can act as a hydrogen bond acceptor, depending on its substitution pattern.

Hydrophobic Interactions : The aliphatic carbon atoms of the ring can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket. researchgate.net

Shape and Conformation : The specific shape and conformational flexibility of the ring can provide an optimal orientation for other functional groups on the molecule (like the benzohydrazide core) to engage with their specific recognition sites on the target protein.

Thiomorpholine derivatives have been associated with a wide range of biological activities, including enzyme inhibition and antioxidant properties, underscoring the ring's important role as a pharmacophore. jchemrev.comjchemrev.comnih.gov Its presence can bestow selective affinity for a range of receptors and contribute to improved pharmacokinetic properties. nih.gov

Table 5: Potential Contributions of the Thiomorpholine Moiety

| Property | Influence of Thiomorpholine Ring |

|---|---|

| Physicochemical | Modulates lipophilicity, solubility, and metabolic stability. nih.gov |

| Structural | Provides a specific 3D conformation for optimal receptor fit. |

| Binding Interactions | Participates in hydrophobic and van der Waals interactions. researchgate.net |

| Pharmacological | Can act as a key pharmacophoric element, enhancing potency and selectivity. jchemrev.comnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.